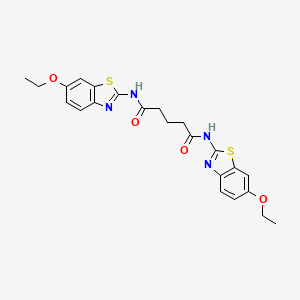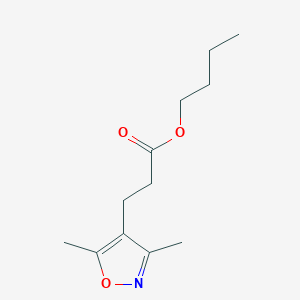![molecular formula C18H19N3O2S B4846753 N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B4846753.png)
N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide
Übersicht
Beschreibung
N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide, also known as TTX-030, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the current arsenal of cancer therapeutics.
Wirkmechanismus
The mechanism of action of N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide is complex and involves multiple targets. One of the key targets of N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide is the protein kinase CK2, which is involved in the regulation of cell proliferation, survival, and apoptosis. N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide also inhibits several other kinases, including PI3K, Akt, and mTOR, which are involved in the PI3K/Akt/mTOR pathway. Additionally, N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide has been shown to inhibit the MAPK/ERK pathway, which is also involved in cancer progression.
Biochemical and Physiological Effects:
N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide has been shown to have several biochemical and physiological effects in cancer cells. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth. N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide has also been shown to decrease the levels of several key proteins that are involved in cancer progression, including cyclin D1, Bcl-2, and survivin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide for lab experiments is its potency and specificity. N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide has been shown to be a highly potent inhibitor of several key signaling pathways that are involved in cancer progression, and it has a high degree of selectivity for its targets. However, one limitation of N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for the development of N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide as a cancer therapeutic. One direction is to further optimize the compound to improve its potency and selectivity. Another direction is to test N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide in combination with other cancer therapeutics to determine if it has synergistic effects. Additionally, future studies could focus on identifying biomarkers that can predict response to N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide, which could help to identify patients who are most likely to benefit from this treatment. Finally, clinical trials will be needed to determine the safety and efficacy of N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide in humans, and to determine its potential as a new cancer therapeutic.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide is a potent inhibitor of several key signaling pathways that are involved in cancer progression, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide has also been shown to induce apoptosis in cancer cells, and to inhibit tumor growth in xenograft models.
Eigenschaften
IUPAC Name |
N-methyl-2-phenyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-14(13-8-5-4-6-9-13)18(22)21(2)12-16-19-17(20-23-16)15-10-7-11-24-15/h4-11,14H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGJVOOUXCWVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-phenyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4846680.png)
![4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4846685.png)
![N-(2-methoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4846686.png)
![2-[(3,4-dichlorobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4846689.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4846702.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4846710.png)
![N-{5-[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4846723.png)
![{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B4846730.png)
![8-(3-ethoxy-4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4846736.png)
![2-[4-(difluoromethoxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4846737.png)
![4-methoxy-N-({4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4846765.png)

![N-[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]glycine hydrochloride](/img/structure/B4846777.png)